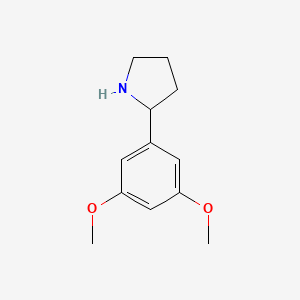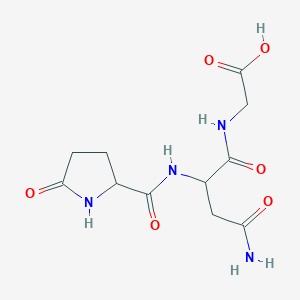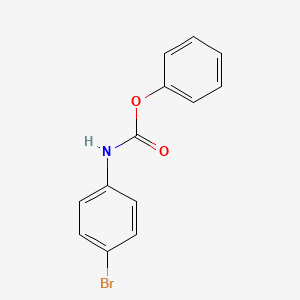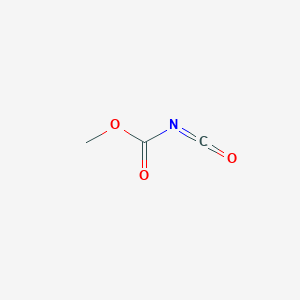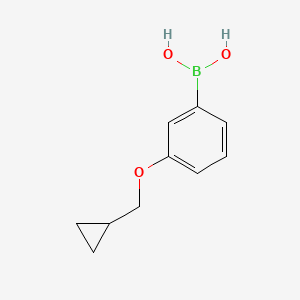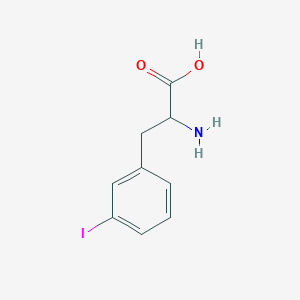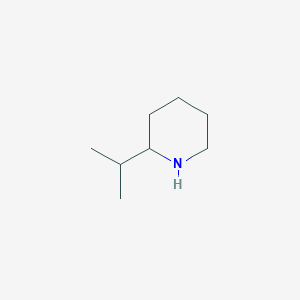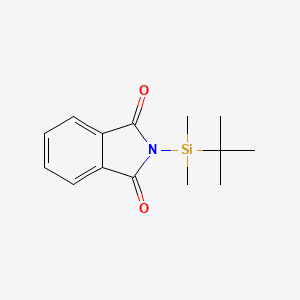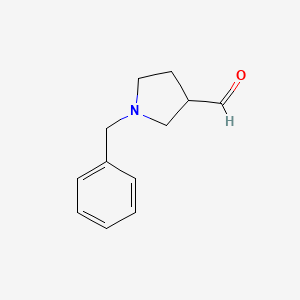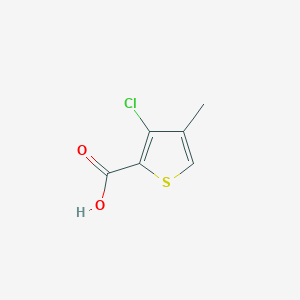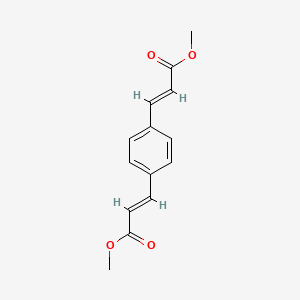
1,4-Phenylenediacrylic Acid Dimethyl Ester
Vue d'ensemble
Description
1,4-Phenylenediacrylic Acid Dimethyl Ester is a chemical compound with the molecular formula C14H14O4. It is a yellow powder or solid .
Molecular Structure Analysis
The molecular weight of 1,4-Phenylenediacrylic Acid Dimethyl Ester is 246.26 g/mol . The exact molecular structure is not provided in the search results.Chemical Reactions Analysis
1,4-Phenylenediacrylic Acid is a carboxylic acid. Carboxylic acids donate hydrogen ions if a base is present to accept them. They react in this way with all bases, both organic (for example, the amines) and inorganic .Physical And Chemical Properties Analysis
1,4-Phenylenediacrylic Acid Dimethyl Ester has a melting point of 167°C . Its density is 1.165g/cm3, and it has a boiling point of 391.2°C at 760 mmHg . The compound is a solid at 20°C .Applications De Recherche Scientifique
Polymer Synthesis and Characterization : Research by Lynn and Langer (2000) explored the synthesis of Poly(β-aminoesters) using compounds including 1,4-butanediol diacrylate, demonstrating their potential in creating new polymeric materials. These polymers showed interesting degradation kinetics and noncytotoxic properties, suggesting applications in biocompatible materials and synthetic transfection vectors (Lynn & Langer, 2000).
Photopolymerization Studies : A study by Chakrabarti, Maity, and Misra (1992) investigated the solid-state photopolymerization reactions of dimethyl esters including 1,4-phenylenediacrylic acid dimethyl ester. They used spectroscopic methods to characterize reactants and products, providing insights into the polymerization process and potential applications in materials science (Chakrabarti et al., 1992).
Crystal Structure Analysis : The work of Nakanishi, Ueno, and Sasada (1978) detailed the crystal structure of p-phenylenediacrylic acid diethyl ester, which has relevance to understanding the properties of materials derived from similar esters (Nakanishi et al., 1978).
Lithium Ion Transport : Michael et al. (1997) researched the use of esters of benzene 1,2 dicarboxylic acids, including dimethyl phthalate, as plasticizers in high molecular weight PEO–LiClO₄ matrix. This study is relevant for applications in enhancing ionic conductivity in polymer-salt complex, crucial for developing advanced materials in energy storage (Michael et al., 1997).
Photoreactive Dental Materials : A study by Edizer and Avci (2010) on the synthesis and photo-polymerization of an aryl diphosphonic acid-containing dimethacrylate highlighted its use in dental materials. The study detailed the polymer's properties and interactions with enamel and dentin, pointing towards its potential in dental composites and adhesives (Edizer & Avci, 2010).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
methyl (E)-3-[4-[(E)-3-methoxy-3-oxoprop-1-enyl]phenyl]prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O4/c1-17-13(15)9-7-11-3-5-12(6-4-11)8-10-14(16)18-2/h3-10H,1-2H3/b9-7+,10-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFNSXAJHSAPYLB-FIFLTTCUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CC=C(C=C1)C=CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=CC=C(C=C1)/C=C/C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 1,4-Phenylenediacrylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



